molecular formula C14H10Cl2O3 B1321166 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 360778-49-0

2-[(2,6-Dichlorobenzyl)oxy]benzoic acid

Cat. No.: B1321166
CAS No.: 360778-49-0
M. Wt: 297.1 g/mol
InChI Key: QLLWQACDCKPXBQ-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10Cl2O3 It is characterized by the presence of a benzoic acid moiety linked to a 2,6-dichlorobenzyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with salicylic acid in the presence of a suitable dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 2-[(2,6-Dichlorobenzyl)oxy]benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-[(2,6-Dichlorobenzyl)oxy]benzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)oxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid
  • 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid
  • 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Comparison: 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWQACDCKPXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262852
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360778-49-0
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360778-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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